PFI-653

Description

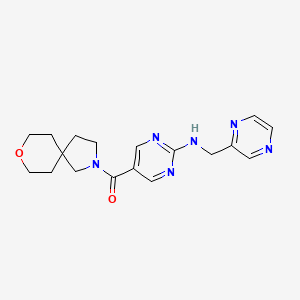

Structure

3D Structure

Properties

IUPAC Name |

8-oxa-2-azaspiro[4.5]decan-2-yl-[2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c25-16(24-6-1-18(13-24)2-7-26-8-3-18)14-9-21-17(22-10-14)23-12-15-11-19-4-5-20-15/h4-5,9-11H,1-3,6-8,12-13H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRLXWFIXGZRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CCOCC2)C(=O)C3=CN=C(N=C3)NCC4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Core Mechanism of PFI-653 (TAK-653): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-653, now identified as TAK-653, is a novel, orally bioavailable positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Exhibiting minimal agonistic activity, TAK-653 enhances glutamatergic neurotransmission by potentiating the receptor's response to the endogenous ligand, glutamate (B1630785). This mechanism has demonstrated pro-cognitive and antidepressant-like effects in preclinical models, with a favorable safety and tolerability profile in early clinical trials. This technical guide provides an in-depth overview of the core mechanism of action of TAK-653, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

TAK-653 functions as a positive allosteric modulator of the AMPA receptor, a key ionotropic glutamate receptor responsible for fast synaptic transmission in the central nervous system. Unlike direct agonists, TAK-653 does not activate the AMPA receptor on its own. Instead, it binds to an allosteric site on the receptor, enhancing the conformational changes induced by glutamate binding. This potentiation leads to an increased influx of cations, primarily Na+ and Ca2+, resulting in a greater and more sustained depolarization of the postsynaptic neuron. This enhancement of AMPA receptor function is believed to underlie the observed therapeutic effects of TAK-653.[1]

A crucial characteristic of TAK-653 is its minimal intrinsic agonistic activity.[1] This property is significant as direct and sustained activation of AMPA receptors can lead to excitotoxicity and seizure activity. By only potentiating the receptor in the presence of endogenous glutamate, TAK-653 is thought to offer a more physiologically-regulated and safer therapeutic window.

Downstream Signaling Pathways

The potentiation of AMPA receptor activity by TAK-653 initiates a cascade of intracellular signaling events implicated in neuroplasticity and antidepressant responses. In preclinical studies using rat primary cortical neurons, TAK-653 has been shown to significantly increase the phosphorylation and activation of key downstream signaling molecules.[2]

mTOR Pathway Activation

One of the central pathways activated by TAK-653 is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[2] This pathway is a critical regulator of protein synthesis, cell growth, and synaptic plasticity. TAK-653 administration leads to increased phosphorylation of mTOR and its downstream effector, p70S6 kinase (p70S6K).[2]

Akt and ERK Signaling

Upstream of mTOR, TAK-653 also promotes the phosphorylation of Akt (also known as protein kinase B) and extracellular signal-regulated kinase (ERK).[2] Both Akt and ERK are key kinases involved in cell survival, proliferation, and synaptic plasticity.

Brain-Derived Neurotrophic Factor (BDNF) Upregulation

Treatment with TAK-653 has been demonstrated to increase the levels of brain-derived neurotrophic factor (BDNF) in rat primary cortical neurons.[2] BDNF is a neurotrophin that plays a vital role in neuronal survival, differentiation, and the formation and maintenance of synapses. The upregulation of BDNF is a well-established mechanism for many antidepressant therapies.

The interconnectedness of these pathways suggests that TAK-653's mechanism of action involves a concerted activation of signaling cascades that promote synaptic strengthening and neuronal resilience.

References

An In-depth Technical Guide to the PFI-653 Vanin-1 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vanin-1 (VNN1) signaling pathway and its inhibition by the selective chemical probe, PFI-653. The document details the molecular mechanisms, presents relevant quantitative data, outlines key experimental protocols, and includes visualizations to facilitate a deeper understanding of this therapeutic target.

Introduction to Vanin-1 (VNN1)

Vanin-1 (VNN1), also known as pantetheinase, is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that plays a crucial role in metabolism and the body's response to stress.[1][2][3] It is highly expressed in various organs, including the liver, kidneys, and intestine.[1][2][4][5] The primary function of VNN1 is to catalyze the hydrolysis of pantetheine (B1680023) into two bioactive molecules: pantothenic acid (vitamin B5) and the aminothiol (B82208) cysteamine (B1669678).[1][4][6][7]

This enzymatic activity places VNN1 at a critical juncture, linking coenzyme A (CoA) metabolism, energy production, and the regulation of oxidative stress and inflammation.[1][2][4] Pantothenic acid is an essential precursor for the biosynthesis of CoA, a vital cofactor in fatty acid synthesis and oxidation.[1] The other product, cysteamine, is a potent reducing agent that significantly influences the cellular redox state.[6]

The Vanin-1 Signaling Pathway and its Pathophysiological Role

The VNN1 pathway is integral to maintaining redox homeostasis. The cysteamine produced by VNN1 can be readily oxidized to its disulfide form, cystamine (B1669676).[1][4] This conversion is a key step in the pathway's influence on cellular stress responses.

The VNN1-cysteamine pathway is implicated in pro-inflammatory and oxidative stress conditions.[3] Elevated levels of cystamine can inhibit the activity of γ-glutamylcysteine synthetase (γ-GCS), a rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH).[8][9] GSH is the most abundant endogenous antioxidant, crucial for protecting cells from damage by reactive oxygen species (ROS). By inhibiting γ-GCS, the VNN1 pathway can lead to depleted GSH stores, rendering tissues more susceptible to oxidative stress and inflammation.[8][9]

Consequently, the upregulation of VNN1 is associated with the pathogenesis of various acute and chronic inflammatory diseases, including inflammatory bowel disease (IBD).[10][11] Mice deficient in VNN1 show increased resistance to oxidative injury and reduced inflammatory responses.[8][9][12] This makes VNN1 a promising therapeutic target for diseases characterized by inflammation and oxidative stress.[10]

This compound: A Potent and Selective Vanin-1 Inhibitor

This compound is a chemical probe developed as a potent and highly selective inhibitor of VNN1.[13] Its development provides a critical tool for studying the biological functions of VNN1 and exploring its therapeutic potential.

This compound demonstrates nanomolar potency against human VNN1 and exceptional selectivity against other enzymes, making it a reliable tool for targeted research.[13][14]

| Compound | Target | Assay Condition | Potency (IC₅₀) | Reference |

| This compound | Human VNN1 | Recombinant enzyme, 25 pM VNN1 | 6.85 nM | [13] |

| This compound | Human VNN1 | Plasma VNN1 assay, 8 nM VNN1 | 9.0 nM | [14] |

| This compound | Biotinidase (BTD) | - | > 50 µM (>7000-fold selective) | [13][14] |

| RR6 | VNN1 | - | 0.54 µM (540 nM) | [15] |

Table 1: In Vitro Potency of VNN1 Inhibitors.

This compound has been tested against large panels of kinases, proteases, and other receptors, showing a clean off-target profile.[14]

-

Protease Panel (63): < 10% inhibition at 1 µM.[14]

-

Kinase Panel (483): < 30% inhibition at 1 µM.[14]

-

Enzymes, Receptors, Ion Channels (66): < 25% inhibition at 10 µM.[14]

Pharmacokinetic studies in rats have demonstrated that this compound has good bioavailability and a reasonable half-life.

| Parameter | Value (in rats) | Dosing | Reference |

| AUC | 1790 ng.h/mL | 2 mg/kg IV | |

| Half-life (t½) | 1 hour | 2 mg/kg IV | |

| Clearance | 19 mL/min/kg | 2 mg/kg IV | |

| Bioavailability | 96% | Oral solution |

Table 2: Pharmacokinetic Parameters of this compound in Rats.

This compound Mechanism of Action: Pathway Inhibition

This compound acts by directly inhibiting the pantetheinase activity of VNN1. By blocking the catalytic site of the enzyme, this compound prevents the hydrolysis of pantetheine. This action halts the production of both pantothenic acid and, more critically for inflammation and oxidative stress, cysteamine.

The inhibition of cysteamine production prevents its subsequent oxidation to cystamine, thereby relieving the inhibitory pressure on γ-GCS. This allows for the normal synthesis of glutathione (GSH), restoring cellular antioxidant capacity and protecting tissues from oxidative damage. In disease models such as DSS-induced colitis, oral administration of this compound has been shown to dose-dependently reduce VNN1 enzyme activity and alleviate disease symptoms.

Key Experimental Protocols

This section provides detailed methodologies for assays crucial to the study of VNN1 and its inhibitors.

This protocol is adapted from established methods for measuring pantetheinase activity and is suitable for screening inhibitors.

Objective: To quantify the enzymatic activity of recombinant VNN1 and determine the IC₅₀ of an inhibitor like this compound.

Materials:

-

Human recombinant VNN1 enzyme.

-

Fluorescent substrate (e.g., pantothenate-7-amino-4-methylcoumarin [PA-AFC] or similar).

-

Assay Buffer: 0.1 M HEPES, pH 7.0.

-

Inhibitor compound (this compound) dissolved in DMSO.

-

Black, flat-bottom 96-well microplate.

-

Fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 100 µM.

-

Assay Reaction:

-

In each well of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 1 µL of the serially diluted this compound or DMSO (for control wells).

-

Add 25 µL of recombinant VNN1 enzyme solution (e.g., final concentration of 25-50 pM).

-

Pre-incubate the plate for 15 minutes at 37°C.

-

-

Initiate Reaction: Add 25 µL of the fluorescent substrate solution to each well to start the reaction. The final substrate concentration should be at or near its Kₘ value.

-

Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This protocol assesses the ability of an inhibitor to engage and block VNN1 activity on the surface of live cells.

Objective: To measure the inhibition of endogenous VNN1 activity in a cellular context.

Materials:

-

A cell line expressing high levels of VNN1 (e.g., ES-2 human ovarian cancer cells).[3]

-

Cell culture medium and supplements.

-

Bioluminescent or fluorescent probe for cellular VNN1 activity (e.g., PA-AL).[3]

-

This compound and control compounds.

-

Black, clear-bottom 96-well plates.

-

Luminometer or fluorescence microscope.

Procedure:

-

Cell Seeding: Seed the VNN1-expressing cells into a 96-well plate at a density of approximately 4 x 10⁴ cells per well and incubate overnight (37°C, 5% CO₂).[3]

-

Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for a recommended time (e.g., 1-2 hours) to allow for target engagement.

-

Probe Addition: Add the VNN1 activity probe to each well at its optimal concentration.

-

Signal Detection: Incubate for the recommended time (e.g., 30 minutes at 37°C).[16] Measure the resulting luminescence or fluorescence signal using an appropriate plate reader or microscope.

-

Data Analysis: Normalize the signal from treated wells to the vehicle control wells. Calculate the IC₅₀ value as described in Protocol 5.1.

This workflow describes a general approach to evaluating the therapeutic efficacy of a VNN1 inhibitor in a mouse model of inflammatory bowel disease.

References

- 1. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vanin 1: Its Physiological Function and Role in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Vanin 1: Its Physiological Function and Role in Diseases: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. Pantetheine hydrolase - Wikipedia [en.wikipedia.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Vanin-1−/− Mice Exhibit a Glutathione-Mediated Tissue Resistance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 14. eubopen.org [eubopen.org]

- 15. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to PFI-653 (TAK-653): An AMPA Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-653, also known as TAK-653 or Osavampator, is a novel, selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It is currently under investigation as a potential therapeutic for major depressive disorder (MDD) and treatment-resistant depression. Unlike direct AMPA receptor agonists, TAK-653 exhibits minimal intrinsic agonistic activity, instead potentiating the effects of the endogenous ligand, glutamate. This mechanism is believed to offer a more favorable safety profile, particularly concerning the risk of seizures associated with direct AMPA receptor activation. Preclinical and clinical studies have demonstrated its potential to modulate synaptic plasticity and produce antidepressant-like effects through the activation of downstream signaling pathways analogous to those of ketamine, but without inducing psychotomimetic side effects.

Mechanism of Action

TAK-653 functions as a positive allosteric modulator of the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. Its primary mechanism involves binding to an allosteric site on the AMPA receptor, which enhances the receptor's response to glutamate.

Glutamate-Dependent Potentiation

A key characteristic of TAK-653 is its glutamate-dependent mechanism of action. It selectively binds to the ligand-binding domain of the AMPA receptor only in the presence of glutamate.[1] This binding slows the rate of receptor desensitization and internalization, thereby prolonging the duration of the glutamate-induced ion channel opening and enhancing synaptic signaling.[2]

Minimal Agonistic Activity

Crucially, TAK-653 possesses minimal intrinsic agonistic activity, meaning it does not significantly activate the AMPA receptor in the absence of glutamate.[1][3] This property is thought to contribute to its wider safety margin compared to AMPA receptor agonists, which can lead to excitotoxicity and seizures.[1][4]

Signaling Pathways

The therapeutic effects of TAK-653 are believed to be mediated by the activation of downstream signaling pathways implicated in neuroplasticity and cell survival. These pathways are notably similar to those activated by the rapid-acting antidepressant ketamine.

In rat primary cortical neurons, TAK-653 has been shown to significantly increase the phosphorylation and activation of key signaling proteins, including:

-

Akt: A serine/threonine kinase that plays a central role in cell survival and metabolism.

-

Extracellular signal-regulated kinase (ERK): A key component of the MAPK signaling pathway involved in cell proliferation, differentiation, and survival.

-

Mechanistic target of rapamycin (B549165) (mTOR): A protein kinase that regulates cell growth, proliferation, and survival.[3]

-

p70S6 Kinase (p70S6K): A downstream effector of mTOR that is involved in protein synthesis.[3]

Furthermore, TAK-653 has been demonstrated to increase the levels of brain-derived neurotrophic factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[3][4]

Figure 1: Simplified signaling pathway of TAK-653. TAK-653 potentiates glutamate's activation of the AMPA receptor, leading to the activation of downstream signaling cascades including Akt, ERK, and mTOR, ultimately promoting synaptic plasticity and antidepressant effects.

Quantitative Data Summary

In Vitro Efficacy

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 3.3 µM | CHO cells expressing human AMPA receptors | Glutamate-induced calcium influx | [2] |

Preclinical Pharmacokinetics (Rat)

| Parameter | Value | Route of Administration | Dosing | Reference |

| Safety Margin (Cmax) | 419-fold | Oral | Acute | [4] |

| Safety Margin (AUC) | 1017-fold | Oral | Acute | [4] |

Clinical Pharmacokinetics (Healthy Volunteers)

| Parameter | Value | Dosing | Reference |

| Terminal Half-life | 33.1 - 47.8 hours | Single and multiple rising doses | |

| Mean CSF/Plasma Ratio | 0.056 | Not specified |

Experimental Protocols

Glutamate-Induced Calcium Influx Assay

Objective: To determine the potency of TAK-653 in potentiating glutamate-induced AMPA receptor activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human AMPA receptors are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Compound Addition: Various concentrations of TAK-653 are added to the wells, followed by a sub-maximal concentration of glutamate.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The EC50 value, representing the concentration of TAK-653 that produces 50% of the maximal potentiation, is calculated from the dose-response curve.[2]

Animal Models of Depression

Objective: To evaluate the antidepressant-like effects of TAK-653 in vivo.

Commonly Used Models:

-

Forced Swim Test (FST): This model assesses behavioral despair in rodents. Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time by a test compound indicating an antidepressant-like effect.

-

Chronic Unpredictable Mild Stress (CUMS): This model exposes animals to a series of mild, unpredictable stressors over several weeks to induce a state resembling human depression. Behavioral outcomes such as anhedonia (measured by sucrose (B13894) preference) and anxiety-like behaviors are assessed.[4]

-

Reduction of Submissive Behavior Model (RSBM): This model in rats assesses antidepressant efficacy.[3]

General Protocol (CUMS Model):

-

Stress Induction: Rodents are subjected to a variety of stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) daily for several weeks.

-

Drug Administration: TAK-653 or a vehicle control is administered orally or via injection at specified doses.

-

Behavioral Testing: A battery of behavioral tests is conducted to assess depressive-like behaviors, including the sucrose preference test, open field test, and elevated plus maze.

-

Biochemical Analysis: Brain tissue and plasma may be collected to measure levels of neurotransmitters, hormones (e.g., corticosterone), and neurotrophic factors (e.g., BDNF).

References

- 1. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of TAK-653 for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAK-653 (Osavampator) [benchchem.com]

- 3. TAK-653, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

PFI-653: A Technical Guide to its Discovery and Development as a Vanin-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of PFI-653, a potent and selective inhibitor of vanin-1 (VNN1). This compound, a pyrimidine (B1678525) carboxamide derivative, has emerged as a valuable chemical probe for investigating the biological roles of vanin-1 and holds therapeutic potential, particularly in the context of inflammatory diseases. This document details the hit-to-lead optimization process, structure-activity relationships, and key experimental protocols utilized in its characterization. All quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction: Targeting Vanin-1

Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, hydrolyzing pantetheine (B1680023) into pantothenic acid (vitamin B5) and the aminothiol (B82208) cysteamine.[1][2] This enzymatic activity places vanin-1 at a crucial intersection of metabolism and inflammation.[3][4] It is involved in regulating cellular redox status through the production of cysteamine, a potent antioxidant.[3] Dysregulation of vanin-1 has been implicated in various pathological conditions, including inflammatory bowel disease (IBD), making it an attractive target for therapeutic intervention.[5][6] this compound was developed as a specific inhibitor to probe the function of vanin-1 and explore its therapeutic potential.

Discovery of this compound: A Hit-to-Lead Journey

The discovery of this compound stemmed from a high-throughput screening campaign that initially identified a diaryl ketone series as vanin-1 inhibitors.[7][8][9] However, concerns over the potential for photosensitization associated with the ketone moiety prompted further medicinal chemistry efforts to identify a suitable replacement.[8] This led to the design and synthesis of a novel series of pyrimidine carboxamides.

The optimization process focused on improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by biophysical and crystallographic methods, were instrumental in identifying key structural features for potent vanin-1 inhibition.[7][8] This systematic approach ultimately led to the identification of this compound (referred to as compound 3 in the initial discovery publication) as a lead candidate with a desirable preclinical profile.[7]

Figure 1: this compound Discovery Workflow.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of vanin-1, binding to the active site and preventing the hydrolysis of its substrate, pantetheine.[7][8] The enzymatic activity of vanin-1 is the primary source of cysteamine, a key modulator of inflammatory responses and oxidative stress.[3] By inhibiting vanin-1, this compound reduces the production of cysteamine, thereby modulating downstream signaling pathways involved in inflammation.[6]

The vanin-1 pathway is integrated with cellular metabolic processes, including the biosynthesis of coenzyme A (CoA) from pantothenic acid and the regulation of glutathione (B108866) (GSH) levels, a critical intracellular antioxidant.[1][2] In inflammatory conditions such as IBD, vanin-1 expression is often upregulated, contributing to the inflammatory cascade.[10]

Figure 2: Vanin-1 Signaling Pathway and this compound Inhibition.

Quantitative Data

Table 1: In Vitro Potency of this compound

| Target | Species | IC50 (nM) |

| Recombinant Vanin-1 | Human | 6.85 |

| Plasma Vanin-1 | Human | 9.0 |

| Recombinant Vanin-1 | Mouse | 24.5 |

| Plasma Vanin-1 | Mouse | 53.4 |

Data sourced from MedchemExpress.[7]

Table 2: Selectivity Profile of this compound

| Off-Target | IC50 |

| Biotinidase | > 50 µM |

| Panel of 40 kinases | Not specified, but noted as selective |

| Panel of 35 other targets (enzymes, receptors, ion channels) | Not specified, but noted as selective |

Data sourced from R&D Systems.

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Dosing |

| Clearance | 19 mL/min/kg | 2 mg/kg IV |

| Volume of Distribution (Vdss) | 0.84 L/kg | 2 mg/kg IV |

| Effective Half-life (t1/2) | 0.5 - 1 hour | 2 mg/kg IV |

| AUC | 1790 ng.h/mL | 2 mg/kg IV |

| Oral Bioavailability (F) | 96% | 10 mg/kg PO |

Data sourced from MedchemExpress and R&D Systems.[7]

Experimental Protocols

In Vitro Vanin-1 Inhibition Assay

This protocol is adapted from methodologies described for the evaluation of vanin-1 inhibitors.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant or plasma-derived vanin-1.

Materials:

-

This compound

-

Recombinant human or mouse vanin-1

-

Fluorogenic substrate (e.g., pantothenate-AMC)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4)

-

384-well black microtiter plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

Add 1 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.

-

Add 20 µL of vanin-1 enzyme solution to each well.

-

Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Figure 3: In Vitro Vanin-1 Inhibition Assay Workflow.

In Vivo Efficacy Study in a DSS-Induced Colitis Mouse Model

This protocol is a generalized representation based on studies evaluating vanin-1 inhibitors in IBD models.[5]

Objective: To assess the therapeutic efficacy of this compound in a murine model of inflammatory bowel disease.

Materials:

-

This compound

-

Vehicle control

-

Dextran sulfate (B86663) sodium (DSS)

-

C57BL/6 mice (or other suitable strain)

-

Equipment for oral gavage

-

Materials for clinical scoring (body weight, stool consistency, rectal bleeding)

-

Materials for tissue collection and histological analysis

Procedure:

-

Acclimate mice to the facility for at least one week.

-

Induce colitis by administering DSS in the drinking water for a defined period (e.g., 5-7 days).

-

Randomly assign mice to treatment groups: vehicle control and this compound at various doses.

-

Administer this compound or vehicle daily via oral gavage, starting at a predetermined time relative to DSS induction.

-

Monitor mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding, to calculate a Disease Activity Index (DAI).

-

At the end of the study, euthanize the mice and collect colon tissue.

-

Measure colon length as an indicator of inflammation.

-

Process colon tissue for histological analysis to assess tissue damage and inflammatory cell infiltration.

-

Analyze and compare the DAI scores, colon length, and histological scores between the treatment groups.

Conclusion

This compound is a potent and selective vanin-1 inhibitor discovered through a rigorous medicinal chemistry effort. Its favorable preclinical profile, including high oral bioavailability, makes it a valuable tool for studying the role of vanin-1 in health and disease. The data presented in this guide highlight its potential as a therapeutic agent for inflammatory conditions such as IBD. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. mdpi.com [mdpi.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Vanin 1 Gene Role in Modulation of iNOS/MCP-1/TGF-β1 Signaling Pathway in Obese Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gut.bmj.com [gut.bmj.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]

PFI-653 and Oxidative Stress: A Technical Guide to a Novel Therapeutic Avenue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological driver in a multitude of diseases, including inflammatory conditions, cardiovascular disorders, and neurodegenerative diseases. A growing body of research has identified Vanin-1 (VNN1), a pantetheinase ectoenzyme, as a critical regulator of tissue response to oxidative stress. PFI-653, a potent and selective inhibitor of VNN1, has emerged as a promising chemical probe to investigate the therapeutic potential of targeting this pathway. This technical guide provides an in-depth overview of the core mechanisms linking this compound to oxidative stress, detailed experimental protocols for assessing its effects, and a summary of its pharmacological properties.

Introduction: The Role of Vanin-1 in Oxidative Stress

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored protein that catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine (B1669678).[1][2] While pantothenic acid is a precursor for Coenzyme A biosynthesis, the production of cysteamine is of particular importance in the context of oxidative stress.[3]

Cysteamine is an aminothiol (B82208) that can be readily oxidized to its disulfide form, cystamine (B1669676). This cysteamine/cystamine redox couple plays a significant role in modulating the intracellular glutathione (B108866) (GSH) pool, a cornerstone of the cell's antioxidant defense system.[3] Specifically, cystamine has been shown to inhibit γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the de novo synthesis of GSH.[4]

Elevated VNN1 activity leads to increased cysteamine and subsequently cystamine levels, which in turn suppresses GSH synthesis. This depletion of the primary cellular antioxidant buffer renders cells and tissues more susceptible to oxidative damage. Conversely, the inhibition of VNN1 is expected to preserve the GSH pool, thereby enhancing the cellular antioxidant capacity and protecting against oxidative stress-induced injury.[5] this compound, as a potent inhibitor of VNN1, offers a targeted approach to modulate this critical pathway.[6]

This compound: A Potent and Selective Vanin-1 Inhibitor

This compound is a chemical probe characterized by its high potency and selectivity for VNN1.[6][7] Understanding its pharmacological profile is crucial for its application in research and drug development.

| Parameter | Value | Assay Conditions | Reference |

| Target | Vanin-1 (VNN1) | Human recombinant VNN1 | [8] |

| IC50 (Human VNN1) | 6.85 nM | Human recombinant VNN1 assay with 25 pM VNN1 | [7][8] |

| IC50 (Human Plasma VNN1) | 9.0 nM | Human plasma VNN1 assay using 8 nM VNN1 | [9] |

| Selectivity (vs. Biotinidase) | >7000-fold (IC50 > 50 µM) | Nitrilase family selectivity assay | [7][9] |

| Off-Target Profile | No significant inhibition observed in panels of proteases, kinases, enzymes, receptors, and ion channels. | Various selectivity screens at concentrations up to 10 µM. | [6][9] |

Signaling Pathways and Regulatory Mechanisms

The interplay between VNN1, oxidative stress, and inflammatory signaling is complex. VNN1 expression itself is induced by oxidative stress, creating a positive feedback loop that can exacerbate tissue damage.[10] Key signaling pathways implicated in the VNN1-mediated oxidative stress response include:

-

Glutathione (GSH) Biosynthesis Pathway: As the primary mechanism, VNN1 activity directly impacts GSH levels through the production of cysteamine/cystamine and the subsequent inhibition of γ-GCS.

-

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and Nuclear Factor-κB (NF-κB) Signaling: VNN1 has been shown to antagonize the anti-inflammatory effects of PPARγ.[3] PPARγ can, in turn, negatively regulate the pro-inflammatory NF-κB pathway.[11][12][13] By inhibiting VNN1, this compound may indirectly promote PPARγ activity and suppress NF-κB-mediated inflammation, which is often intertwined with oxidative stress.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the impact of this compound on VNN1 activity and oxidative stress markers.

VNN1 Enzymatic Activity Assay

This protocol is adapted from a fluorogenic assay to measure VNN1 pantetheinase activity.[14][15][16]

Materials:

-

This compound

-

Recombinant human VNN1 or cell/tissue lysates

-

Pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC) substrate

-

Assay Buffer: 100 mM potassium phosphate, pH 7.5, 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35

-

384-well black microtiter plates

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the this compound dilutions or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 20 µL of VNN1 enzyme solution (e.g., 0.6 nM final concentration for human recombinant VNN1) to each well.[14]

-

Initiate the enzymatic reaction by adding 20 µL of pantothenate-AMC substrate (e.g., 0.5 µM final concentration).[14]

-

Immediately measure the fluorescence kinetics over 60 minutes at 25°C using a plate reader.

-

Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

-

Determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Reduced (GSH) and Oxidized (GSSG) Glutathione

This protocol is based on the enzymatic recycling method using Ellman's reagent.[1][17][18][19]

Materials:

-

Cells or tissue homogenates treated with this compound and an oxidative stressor (e.g., H₂O₂).

-

5% 5-Sulfosalicylic acid (SSA) for deproteination.

-

Thiol-scavenging reagent (e.g., 2-vinylpyridine) for GSSG measurement.

-

Assay Buffer: Phosphate buffer with EDTA.

-

Ellman's Reagent (5,5'-dithiobis-2-nitrobenzoic acid, DTNB).

-

Glutathione Reductase.

-

NADPH.

-

GSH and GSSG standards.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405-415 nm.

Procedure:

-

Sample Preparation: Homogenize cells or tissues in cold 5% SSA. Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Total Glutathione (GSH + GSSG) Measurement: a. Prepare a standard curve using GSSG standards. b. In a 96-well plate, add sample supernatant and standards. c. Add a working mixture containing NADPH, DTNB, and glutathione reductase. d. Measure the change in absorbance at 412 nm over time (kinetic method) or after a fixed incubation period (endpoint method).

-

Oxidized Glutathione (GSSG) Measurement: a. Treat a separate aliquot of the sample supernatant with a thiol-scavenging reagent (e.g., 2-vinylpyridine) to derivatize GSH. b. Follow the same procedure as for total glutathione measurement.

-

Calculation:

-

Determine the concentrations of total glutathione and GSSG from the respective standard curves.

-

Calculate the concentration of reduced glutathione (GSH) by subtracting the GSSG concentration from the total glutathione concentration.

-

Calculate the GSH/GSSG ratio.

-

Assessment of Lipid Peroxidation

This protocol measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[2][5][10][20][21]

Materials:

-

Cell or tissue homogenates.

-

Thiobarbituric acid (TBA) solution.

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

-

Trichloroacetic acid (TCA) for protein precipitation.

-

MDA standard (e.g., 1,1,3,3-Tetramethoxypropane).

-

Spectrophotometer or microplate reader (absorbance at 532 nm).

Procedure:

-

Homogenize samples in a suitable buffer containing BHT.

-

Precipitate proteins with TCA and centrifuge to collect the supernatant.

-

Add TBA solution to the supernatant and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.

-

Cool the samples on ice and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA concentration using a standard curve prepared with an MDA standard.

Quantification of Protein Carbonylation

This method is based on the derivatization of protein carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[3][22][23][24][25]

Materials:

-

Protein samples from cell or tissue lysates.

-

2,4-dinitrophenylhydrazine (DNPH) solution in HCl.

-

Trichloroacetic acid (TCA).

-

Ethanol/Ethyl acetate (B1210297) wash solution.

-

Guanidine (B92328) hydrochloride for protein solubilization.

-

Spectrophotometer (absorbance at ~375 nm).

Procedure:

-

Incubate protein samples with DNPH solution to form protein hydrazones. A parallel sample is incubated with HCl alone as a control.

-

Precipitate the proteins with TCA and pellet by centrifugation.

-

Wash the protein pellet repeatedly with ethanol/ethyl acetate to remove excess DNPH.

-

Solubilize the protein pellet in guanidine hydrochloride.

-

Measure the absorbance of the protein hydrazones at ~375 nm.

-

Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

Measurement of Oxidative DNA Damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG)

This can be performed using an ELISA kit or by HPLC with electrochemical detection for higher sensitivity and specificity.[6][8][26][27][28]

Materials (for ELISA):

-

DNA extracted from cells or tissues.

-

8-OHdG ELISA kit (commercially available).

-

Microplate reader.

Procedure (ELISA):

-

Isolate DNA from experimental samples.

-

Digest the DNA to single nucleosides.

-

Follow the manufacturer's protocol for the 8-OHdG ELISA kit, which typically involves a competitive immunoassay.

-

Measure the absorbance and calculate the 8-OHdG concentration based on the standard curve provided in the kit.

Conclusion

The inhibition of VNN1 by this compound presents a targeted and promising strategy for mitigating oxidative stress and its associated pathologies. The well-defined mechanism of action, centered on the preservation of the cellular glutathione pool, provides a strong rationale for its therapeutic potential. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to investigate the efficacy of this compound and other VNN1 inhibitors in various models of oxidative stress-driven diseases. Further research utilizing these methodologies will be instrumental in elucidating the full therapeutic utility of targeting the VNN1 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. plant-stress.weebly.com [plant-stress.weebly.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Vanin-1−/− Mice Exhibit a Glutathione-Mediated Tissue Resistance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. mdpi.com [mdpi.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Springer Nature Experiments [experiments.springernature.com]

- 9. eubopen.org [eubopen.org]

- 10. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PPARγ is an E3 ligase that induces the degradation of NFκB/p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Cross-regulation Between PPAR-γ and other Signaling Pathways: Implications for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stimulation of nuclear receptor PPAR-γ limits NF-kB-dependent inflammation in mouse cystic fibrosis biliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Vnn1 pantetheinase limits the Warburg effect and sarcoma growth by rescuing mitochondrial activity | Life Science Alliance [life-science-alliance.org]

- 16. The Association of the Vanin-1 N131S Variant with Blood Pressure Is Mediated by Endoplasmic Reticulum-Associated Degradation and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eaglebio.com [eaglebio.com]

- 20. oxfordbiomed.com [oxfordbiomed.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 25. mmpc.org [mmpc.org]

- 26. researchgate.net [researchgate.net]

- 27. Assays of oxidative DNA damage biomarkers 8-oxo-2'-deoxyguanosine and 8-oxoguanine in nuclear DNA and biological fluids by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TAK-653 Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-653 is a novel, selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, characterized by its minimal intrinsic agonistic activity.[1][2] This technical guide provides a comprehensive overview of the target validation studies for TAK-653, summarizing key preclinical and clinical findings. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look into the mechanism of action, experimental validation, and potential therapeutic applications of this compound.

Core Mechanism of Action

TAK-653 enhances the function of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. Unlike direct agonists, TAK-653 potentiates the receptor's response only in the presence of the endogenous ligand, glutamate (B1630785). This glutamate-dependent potentiation is a key feature, suggesting a mechanism that enhances physiological synaptic activity rather than causing non-specific neuronal excitation.[2][3] This property is thought to contribute to its favorable safety profile, particularly concerning the risk of seizures that has been associated with other AMPA receptor modulators with significant agonistic effects.[1][4]

Signaling Pathway

TAK-653's engagement with the AMPA receptor initiates downstream signaling cascades implicated in neuroplasticity and antidepressant effects. Notably, it has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and stimulate the production of brain-derived neurotrophic factor (BDNF).[5][6] This mechanism is believed to be similar to that of ketamine, a rapid-acting antidepressant, but without the associated psychotomimetic side effects.[5]

Preclinical Target Validation

In Vitro Studies

In vitro experiments have been crucial in elucidating the specific molecular interactions of TAK-653.

Table 1: Summary of In Vitro Studies

| Assay Type | Cell Line/Preparation | Key Findings | Reference |

| Ca2+ Influx Assay | hGluA1i-expressing CHO cells | TAK-653 potentiated glutamate-induced Ca2+ influx in a concentration-dependent manner. | [2] |

| Electrophysiology | Rat Primary Cortical Neurons | Increased phosphorylated and activated forms of mTOR, p70S6K, Akt, and ERK. | [5] |

| Protein Expression | Rat Primary Cortical Neurons | Significantly increased BDNF protein levels. | [5] |

| Synaptic Transmission | Rat Prefrontal Cortex Slices | Enhanced AMPA receptor-mediated excitatory postsynaptic potentials (EPSPs) more potently than AMPA or LY451646. | [2] |

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GluA1i AMPA receptor subunit.

-

Methodology: Cells were loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity was measured before and after the application of glutamate in the presence or absence of varying concentrations of TAK-653.

-

Data Analysis: The potentiation of the glutamate-induced calcium influx by TAK-653 was quantified and compared to control conditions.

In Vivo Studies

Preclinical animal models have been instrumental in demonstrating the physiological and behavioral effects of TAK-653.

Table 2: Summary of In Vivo Studies

| Animal Model | Study Focus | Key Findings | Reference |

| Rats | Antidepressant-like effects | Sub-chronic administration of TAK-653 produced significant antidepressant-like effects in the reduction of submissive behavior model (RSBM). Did not induce hyperlocomotion, a behavioral index associated with psychotomimetic side effects. | [5] |

| Rats | Cognitive Enhancement | Improved cognitive functions in multiple domains, including working memory and recognition memory. | [2] |

| Monkeys | Antidepressant-like effects in a chronic stress model | Reversed depression-like behaviors, including reduced motivation for food and increased huddling. Also led to a decrease in plasma cortisol and IL-6 levels and an increase in BDNF expression. | [7][8] |

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology: The Reduction of Submissive Behavior Model (RSBM) was used to assess antidepressant-like activity. This model is based on the principle that submissive behavior in a social defeat paradigm is reduced by antidepressant treatment.

-

Dosing: TAK-653 was administered sub-chronically for 6 days.

-

Behavioral Assessment: The frequency and duration of submissive behaviors were recorded and analyzed.

-

Comparison: The effects of TAK-653 were compared to a vehicle control and, in some studies, to the effects of ketamine.

Clinical Target Validation

A Phase 1, randomized, double-blind, placebo-controlled, crossover study (NCT03792672) was conducted to evaluate the central nervous system effects of TAK-653 in healthy volunteers.[9][10]

Table 3: Summary of Phase 1 Clinical Study (NCT03792672)

| Study Population | Doses | Key Assessments | Key Findings | Reference |

| 24 Healthy Volunteers | 0.5 mg and 6 mg TAK-653, placebo | NeuroCart test battery (body sway, saccadic peak velocity, smooth pursuit, adaptive tracking, Stroop test), Transcranial Magnetic Stimulation (TMS) | TAK-653 demonstrated a psychostimulant-like pharmacodynamic profile. It increased saccadic peak velocity and improved adaptive tracking. TMS results indicated increased cortical excitability. The drug was well-tolerated. | [9][11] |

-

Study Design: A randomized, double-blind, placebo-controlled, three-way crossover design.

-

Participants: Healthy adult volunteers.

-

Methodology: The NeuroCart is a battery of tests designed to assess various aspects of central nervous system function, including psychomotor performance, attention, and executive function.

-

Tests Included:

-

Body Sway: To measure postural stability.

-

Saccadic Peak Velocity (SPV): To assess oculomotor function.

-

Smooth Pursuit Eye Movements: To evaluate the ability to track a moving object.

-

Adaptive Tracking (AT): To measure hand-eye coordination and motor control.

-

Stroop Test: To assess selective attention and cognitive flexibility.

-

-

Data Collection: Tests were performed at baseline and at specified time points after drug administration.

Conclusion

The comprehensive target validation studies for TAK-653, spanning from in vitro molecular assays to in vivo animal models and human clinical trials, provide strong evidence for its mechanism of action as a selective AMPA receptor positive allosteric modulator. The data consistently demonstrate its ability to enhance AMPA receptor function, activate key downstream signaling pathways involved in neuroplasticity, and produce antidepressant-like and pro-cognitive effects in preclinical models. Early clinical data in healthy volunteers further support its central nervous system activity and favorable safety profile. These findings collectively validate the AMPA receptor as a viable target for the development of novel therapeutics for major depressive disorder and potentially other central nervous system disorders. Further clinical investigation into the efficacy and safety of TAK-653 in patient populations is warranted.

References

- 1. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of TAK-653 for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of TAK-653 for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. TAK-653, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. TAK-653 Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAK-653 Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Central nervous system effects of TAK-653, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Central nervous system effects of TAK-653, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in various physiological and pathological processes. By catalyzing the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine, Vanin-1 modulates coenzyme A (CoA) biosynthesis, cellular redox balance, and inflammatory responses.[1][2] Its involvement in conditions such as inflammatory bowel disease (IBD), psoriasis, and certain cancers has positioned it as a compelling therapeutic target.[2] This technical guide provides an in-depth overview of PFI-653, a potent and selective Vanin-1 inhibitor, and its related compounds, offering insights into their mechanism of action, quantitative data, and key experimental methodologies.

Core Compound Profile: this compound

This compound is a highly potent and selective inhibitor of human Vanin-1, with a reported IC50 of 6.8 nM.[3] It has demonstrated efficacy in preclinical models of inflammatory bowel disease.[4]

Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | C18H22N6O2 |

| Molecular Weight | 354.41 g/mol |

| CAS Number | 2173134-00-2 |

This compound Related Compounds: A Comparative Analysis

Several other compounds have been identified as inhibitors of Vanin-1, offering a basis for comparative analysis and structure-activity relationship (SAR) studies. The following table summarizes the in vitro potency of this compound and a selection of related Vanin-1 inhibitors.

| Compound | Target | IC50 (nM) | Notes |

| This compound | Human VNN1 | 6.8 | A potent and selective chemical probe for Vanin-1.[3] |

| RR6 | Human VNN1 | 540 | A ubiquinone analog, also inhibits bovine and rat serum pantetheinase.[5][6] |

| OMP-7 | Human VNN1 | 38 | A potent Vanin-1 inhibitor.[1] |

| Vanin-1-IN-2 | Human VNN1 | 162 | A potent Vanin-1 inhibitor.[1] |

| BI-4122 | Human VNN1/2 | Potent (specific IC50 not publicly disclosed) | A dual inhibitor of Vanin-1 and Vanin-2.[7] |

| Compound [I] | VNN1 | 38 | A novel inhibitor identified as approximately 20 times more potent than RR6.[8] |

| Compound a | Human VNN1 | 20,170 | A pyrimidine (B1678525) amide derivative with moderate inhibitory activity.[9] |

Signaling Pathways of Vanin-1

Vanin-1's enzymatic activity initiates a cascade of downstream effects. The hydrolysis of pantetheine provides the essential precursor for CoA synthesis, a vital component in cellular metabolism. The other product, cysteamine, influences the cellular redox state, primarily through its impact on glutathione (B108866) (GSH) levels. Vanin-1 activity has been linked to several key signaling pathways, including those regulated by peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ), the protein kinase B (Akt) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Experimental Protocols

In Vitro Vanin-1 Enzyme Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of compounds like this compound against Vanin-1 using a fluorogenic substrate.

Materials:

-

Recombinant human Vanin-1 enzyme

-

Fluorogenic substrate (e.g., pantothenate-7-amino-4-methylcoumarin (PA-AFC) or a similar pantetheine analog)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0)

-

This compound and related test compounds

-

DMSO (for compound dilution)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and other test compounds in DMSO. Create a serial dilution of the compounds in the assay buffer to achieve a range of desired concentrations.

-

Enzyme Preparation: Dilute the recombinant human Vanin-1 enzyme to a final concentration of approximately 30 ng/ml in the assay buffer.[9]

-

Substrate Preparation: Prepare a solution of the fluorogenic substrate (e.g., 20 µM PA-AFC) in the assay buffer.[9]

-

Assay Reaction:

-

Add a small volume of the diluted test compounds or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the diluted Vanin-1 enzyme solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

-

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for AFC, excitation at ~380-400 nm and emission at ~490-510 nm) over a specific time course (e.g., 30-60 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Logical Relationships of Vanin-1 Inhibitors

The development of Vanin-1 inhibitors has progressed from initial tool compounds to highly potent and selective molecules. This progression often involves iterative cycles of design, synthesis, and biological evaluation, with newer compounds showing improved potency and pharmacokinetic properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Combination of Pantothenamides with Vanin Inhibitors as a Novel Antibiotic Strategy against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Vanin-1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]

- 7. Pardon Our Interruption [opnme.com]

- 8. | BioWorld [bioworld.com]

- 9. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]

PFI-653: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-653 is a potent and selective small molecule inhibitor of Vanin-1 (VNN1), an ectoenzyme with pantetheinase activity. This document provides a comprehensive overview of the biological activity of this compound, including its in vitro potency, selectivity, and in vivo efficacy. Detailed experimental protocols for key assays and diagrams of the associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (Vitamin B5) and cysteamine (B1669678).[1][2] This enzymatic activity plays a crucial role in various physiological and pathological processes, including oxidative stress, inflammation, and metabolism.[1][3] Notably, VNN1-mediated production of cysteamine can modulate the intracellular glutathione (B108866) (GSH) pool, a key cellular antioxidant, and influence inflammatory signaling pathways.[3][4] this compound has emerged as a valuable chemical probe for studying the biological functions of VNN1 and as a potential therapeutic agent for inflammatory conditions such as inflammatory bowel disease (IBD).[1][5]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data.

| Parameter | Species/System | Value | Reference |

| IC50 | Human recombinant VNN1 | 6.85 - 24.5 nM | [1][5] |

| Human plasma VNN1 | 9.0 nM | [6] | |

| Selectivity | Biotinidase (BTD) IC50 | > 50 µM (>7000-fold) | [1][5][7] |

| Kinase Panel (40 kinases) | No significant inhibition | [1][5] | |

| Other targets (35 enzymes, receptors, ion channels) | No significant inhibition | [1][5] | |

| Pharmacokinetics (Rat) | |||

| Dose (IV) | 2 mg/kg | [1][5] | |

| AUC (IV) | 1790 ng.h/mL | [1][5] | |

| Half-life (t½) (IV) | 1 h | [1][5] | |

| Clearance (IV) | 19 mL/min/kg | [1][5] | |

| Bioavailability (Oral) | 96% | [1][5] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of Vanin-1. The downstream consequences of VNN1 inhibition are primarily linked to the reduction of cysteamine production.

-

Modulation of Oxidative Stress: VNN1-produced cysteamine is readily oxidized to cystamine, which can inhibit γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) synthesis.[2][3] By inhibiting VNN1, this compound reduces cysteamine levels, thereby preventing the suppression of GSH synthesis and enhancing the cellular antioxidant capacity. This leads to increased resistance to oxidative stress.[4]

-

Anti-inflammatory Effects: Vanin-1 has been shown to antagonize the activity of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor with potent anti-inflammatory properties.[8] The cysteamine produced by VNN1 can down-regulate PPARγ expression and activation.[8] Inhibition of VNN1 by this compound is therefore expected to increase PPARγ activity, leading to the suppression of pro-inflammatory gene expression. Additionally, VNN1 has been linked to the regulation of the Akt signaling pathway, which is involved in cellular survival and inflammation.[9][10]

The following diagram illustrates the proposed signaling pathway affected by this compound.

Experimental Protocols

In Vitro Vanin-1 Inhibition Assay

This protocol is a representative method for determining the in vitro potency of this compound against recombinant human Vanin-1.

Materials:

-

Human recombinant VNN1 enzyme

-

Fluorescent probe substrate (e.g., a pantetheine analog that releases a fluorophore upon cleavage)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound stock solution (in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 nM to 100 µM. Include a DMSO vehicle control.

-

Add 5 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.

-

Add 10 µL of human recombinant VNN1 solution (e.g., 25 pM final concentration) to each well.[7]

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorescent probe substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 2 minutes for 30 minutes) using a fluorescence plate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram illustrates the general workflow for this in vitro assay.

In Vivo Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

This protocol describes a general procedure for inducing colitis in mice to evaluate the in vivo efficacy of this compound. Oral administration of this compound has been shown to dose-dependently reduce vanin 1 enzyme activity and disease symptoms in this model.[1][5]

Animals:

-

8-10 week old C57BL/6 mice

Materials:

-

Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

Procedure:

-

Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.[11][12] Control mice receive regular drinking water.

-

Administer this compound or vehicle to the mice daily by oral gavage, starting from day 0 of DSS administration. A range of doses should be tested to determine a dose-response relationship.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score based on these parameters.[13]

-

Euthanize the mice at the end of the study (e.g., day 8).

-

Collect the colons and measure their length. A shorter colon length is indicative of inflammation.

-

Process a portion of the colon for histological analysis (e.g., H&E staining) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.

-

Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.[11]

-

Analyze the data to compare the effects of this compound treatment with the vehicle control group on all measured parameters.

Conclusion

This compound is a potent and selective inhibitor of Vanin-1 with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the modulation of oxidative stress and inflammatory pathways, makes it a valuable tool for studying the biology of VNN1 and a promising therapeutic candidate for inflammatory diseases. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of this compound.

References

- 1. Vanin 1: Its Physiological Function and Role in Diseases [mdpi.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Vanin-1−/− Mice Exhibit a Glutathione-Mediated Tissue Resistance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vanin 1 Gene Role in Modulation of iNOS/MCP-1/TGF-β1 Signaling Pathway in Obese Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols for PFI-653, a Potent Vanin-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of PFI-653, a potent and selective inhibitor of Vanin-1 (VNN1). The information enclosed details the mechanism of action, recommended assay protocols, and key performance data to facilitate research and development applications.

This compound is a valuable chemical probe for studying the biological functions of Vanin-1, an ectoenzyme that plays a significant role in metabolism, oxidative stress, and inflammation.[1] Vanin-1 catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine (B1669678).[2][3] The modulation of this pathway has implications for various pathological conditions, including inflammatory bowel disease.

Quantitative Data Summary

This compound demonstrates high potency and selectivity for Vanin-1. The following table summarizes its key quantitative parameters.

| Parameter | Value | Target/System | Assay Condition |

| IC50 | 6.85 nM | Human recombinant VNN1 | 25 pM VNN1 |

| IC50 | 9.0 nM | Human plasma VNN1 | 8 nM VNN1 |

| IC50 | > 50 µM | Biotinidase (BTD) | >7000-fold selectivity |

| Recommended Cellular Concentration | Up to 1 µM | --- | --- |

Mechanism of Action: Vanin-1 Signaling Pathway

Vanin-1 is a GPI-anchored ectoenzyme that hydrolyzes pantetheine into pantothenic acid and cysteamine.[2][3] Pantothenic acid is a precursor for Coenzyme A synthesis, while cysteamine is an aminothiol (B82208) involved in regulating redox homeostasis.[4][5] By inhibiting Vanin-1, this compound blocks this hydrolysis, thereby modulating downstream cellular processes associated with oxidative stress and inflammation. For instance, the reduction in cysteamine levels can lead to an increase in glutathione (B108866) (GSH) stores, enhancing cellular resistance to oxidative stress.[6][7] Vanin-1 activity has also been shown to antagonize Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activity, linking it to inflammatory responses.[6]

Experimental Protocols

The following are detailed protocols for biochemical and cell-based assays to determine the in vitro activity of this compound.

Biochemical Assay for Vanin-1 Inhibition (Fluorogenic)

This protocol is adapted from methods used for other vanin-1 inhibitors and is suitable for determining the IC50 value of this compound against recombinant human Vanin-1.[8]

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of purified Vanin-1 protein using a fluorogenic substrate.

Materials:

-

Recombinant Human Vanin-1 (VNN1)

-

This compound stock solution (10 mM in DMSO)

-

Pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC) substrate

-

Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35

-

384-well black microtiter plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical concentration range would be from 100 µM down to 1 nM.

-

Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 20 µL of Vanin-1 solution (final concentration of approximately 0.6 nM) to each well.

-

Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the pantothenate-AMC substrate (final concentration of 0.5 µM). The total reaction volume should be 41 µL.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 1-2 minutes for 60 minutes at 25°C.

-

Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Vanin-1 Inhibition

This protocol describes a method to assess the inhibitory activity of this compound on Vanin-1 in a cellular context.[2][9][10]

Objective: To measure the inhibition of endogenous or overexpressed Vanin-1 activity in intact cells by this compound.

Materials:

-

Cells expressing Vanin-1 (e.g., human renal proximal tubular epithelial cells or a VNN1-transfected cell line)

-

This compound stock solution (10 mM in DMSO)

-

Bioluminescent probe (e.g., PA-AL) or fluorogenic substrate (e.g., pantothenate-AMC)

-

Cell culture medium

-

96-well black, clear-bottom microplates

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubation: Incubate the cells with the compound for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C.

-

Substrate Addition: Add the bioluminescent or fluorogenic substrate to each well at its optimal concentration (e.g., 20 µM for PA-AL).

-

Signal Detection: Immediately measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro assay with this compound.

References

- 1. eubopen.org [eubopen.org]

- 2. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vanin 1: Its Physiological Function and Role in Diseases: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vanin-1−/− Mice Exhibit a Glutathione-Mediated Tissue Resistance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. The Association of the Vanin-1 N131S Variant with Blood Pressure Is Mediated by Endoplasmic Reticulum-Associated Degradation and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]

Important Clarification Regarding PFI-653

References

- 1. PFI 653 Supplier | CAS 2173134-00-2 | PFI653 | Tocris Bioscience [tocris.com]

- 2. This compound | Vanin-1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Tocris Bioscience PFI 653 50 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.at]